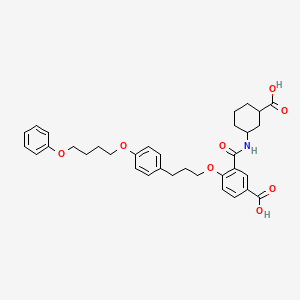
BayCysLT2
Vue d'ensemble
Description
BayCysLT2 is a cysteinyl leukotriene 2 (CysLT2) receptor antagonist . It selectively inhibits calcium mobilization induced by leukotriene D4 (LTD4) in HEK293 cells expressing human CysLT2 receptors over HEK293 cells expressing CysLT1 receptors when used at a concentration of 100 nM .
Molecular Structure Analysis
The molecular formula of BayCysLT2 is C34H39NO8 . The formal name is 3-[[(3-carboxycyclohexyl)amino]carbonyl]-4-[3-[4-(4-phenoxybutoxy)phenyl]propoxy]-benzoic acid . The InChI code is InChI=1S/C34H39NO8/c36-32(35-27-10-6-9-25(22-27)33(37)38)30-23-26(34(39)40)15-18-31(30)43-21-7-8-24-13-16-29(17-14-24)42-20-5-4-19-41-28-11-2-1-3-12-28/h1-3,11-18,23,25,27H,4-10,19-22H2,(H,35,36)(H,37,38)(H,39,40) .
Physical And Chemical Properties Analysis
The molecular weight of BayCysLT2 is 589.7 g/mol . It is soluble in DMF and DMSO .
Relevant Papers
- “A Dual Role for Cysteinyl Leukotriene Receptors in the Pathogenesis of Corneal Infection” discusses the role of CysLT2 in the pathogenesis of corneal infection .
- “CysLTR2 antagonists BayCysLT2 and HAMI3379 have limited efficacy as inverse agonists” discusses the efficacy of BayCysLT2 as an inverse agonist .
Applications De Recherche Scientifique
CysLT2 Receptor Antagonist
BayCysLT2 is a cysteinyl leukotriene 2 (CysLT2) receptor antagonist . It selectively inhibits calcium mobilization induced by leukotriene D4 (LTD4) in HEK293 cells expressing human CysLT2 receptors .
Cardiovascular Research
BayCysLT2 has been used in cardiovascular research. It reverses LTC4-induced increases in coronary artery perfusion pressure and decreases in contractility in isolated perfused guinea pig hearts .
Myocardial Ischemia/Reperfusion Injury
In vivo, BayCysLT2 reduces infarct volume in a human CysLT2 receptor transgenic mouse model of myocardial ischemia and reperfusion injury induced by left anterior descending coronary artery (LAD) ligation .
Inflammatory Mediator
Cysteinyl leukotrienes (CysLTs), to which BayCysLT2 is an antagonist, are inflammatory mediators associated with neuronal injury after brain ischemia .
Neuroprotection
BayCysLT2 has shown neuroprotective effects. It has been found to protect astrocytes from ischemic injury .
Vascular Permeability
BayCysLT2 has been found to inhibit LTD4-induced Evans blue dye leakage in the mouse ear vasculature, indicating a role in regulating vascular permeability .
Mécanisme D'action
Target of Action
BayCysLT2 is a selective and potent antagonist of the Cysteinyl Leukotriene Receptor 2 (CysLT2) . CysLT2 is a G protein-coupled receptor that, when bound to its Cysteinyl Leukotriene (CysLT) ligands, activates the Gq alpha subunit and/or Ga subunit of its coupled G protein, depending on the cell type .
Mode of Action
BayCysLT2 inhibits the binding of LTD4, a type of CysLT, to CysLT2 receptors . This inhibition prevents the activation of the Gq alpha subunit and/or Ga subunit of the G protein, thereby blocking the downstream signaling pathways that would normally be triggered by the binding of CysLTs to CysLT2 .
Biochemical Pathways
The primary biochemical pathway affected by BayCysLT2 is the Cysteinyl Leukotriene signaling pathway . By blocking the activation of CysLT2, BayCysLT2 prevents the downstream effects of CysLT signaling, which include the promotion of inflammation and the modulation of immune responses .
Pharmacokinetics
As a synthetic organic compound , it is likely to have pharmacokinetic properties similar to other compounds in its class
Result of Action
The primary result of BayCysLT2’s action is the reduction of inflammation and modulation of immune responses. For example, in a mouse model of myocardial infarction, BayCysLT2 has been shown to attenuate damage by reducing cell adhesion molecules and leukocyte infiltration into the myocardium, both of which are central to the acute inflammatory response after myocardial infraction .
Action Environment
The efficacy and stability of BayCysLT2 can be influenced by various environmental factors. For instance, in the context of corneal infection, the expression levels of CysLT1 and CysLT2 were found to be significantly higher in uninfected corneas of both mouse strains as opposed to during infection, suggesting a role in homeostatic maintenance within the eye This indicates that the local tissue environment can significantly impact the action of BayCysLT2
Propriétés
IUPAC Name |
3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-phenoxybutoxy)phenyl]propoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39NO8/c36-32(35-27-10-6-9-25(22-27)33(37)38)30-23-26(34(39)40)15-18-31(30)43-21-7-8-24-13-16-29(17-14-24)42-20-5-4-19-41-28-11-2-1-3-12-28/h1-3,11-18,23,25,27H,4-10,19-22H2,(H,35,36)(H,37,38)(H,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPAULTWHHPIHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)C2=C(C=CC(=C2)C(=O)O)OCCCC3=CC=C(C=C3)OCCCCOC4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693986 | |
| Record name | 3-[(3-Carboxycyclohexyl)carbamoyl]-4-{3-[4-(4-phenoxybutoxy)phenyl]propoxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
712313-33-2 | |
| Record name | 3-[(3-Carboxycyclohexyl)carbamoyl]-4-{3-[4-(4-phenoxybutoxy)phenyl]propoxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Q & A
Q1: How does BayCysLT2 interact with CysLT2R and what are the downstream effects of this interaction?
A1: BayCysLT2 acts as a selective antagonist for CysLT2R [, ]. This means that it binds to the receptor and blocks the binding of cysteinyl leukotrienes, such as LTD4, preventing their biological effects []. This antagonism has been shown to inhibit several downstream events:
- Reduced endothelial permeability: By blocking CysLT2R, BayCysLT2 inhibits Rho-dependent myosin light chain 2 activation and stabilizes vascular endothelial (VE)-cadherin, leading to reduced vascular leakiness [].
- Inhibited tumor angiogenesis: BayCysLT2 treatment decreases tumor vessel density and improves pericyte coverage, suggesting an anti-angiogenic effect mediated by CysLT2R antagonism [].
- Reduced inflammation and neutrophil infiltration: In myocardial ischemia/reperfusion models, BayCysLT2 decreased the expression of leukocyte adhesion molecules and reduced neutrophil infiltration in treated mice [].
Q2: What is the evidence that BayCysLT2 is selective for CysLT2R over CysLT1R?
A2: Studies employing various methods demonstrated the selectivity of BayCysLT2 for CysLT2R:
- β-galactosidase–β-arrestin complementation assay: BayCysLT2 showed approximately 20-fold higher potency for CysLT2R compared to the dual CysLT1R/CysLT2R antagonist Bay-u9773 [].
- Intracellular calcium mobilization assay: BayCysLT2 exhibited over 500-fold greater selectivity for CysLT2R compared to CysLT1R in response to cysteinyl leukotriene stimulation [].
Q3: What are the potential therapeutic applications of BayCysLT2 based on the presented research?
A3: The research suggests that BayCysLT2, through its selective antagonism of CysLT2R, holds promise for the development of novel therapies for:
- Cancer: By inhibiting tumor angiogenesis and metastasis, BayCysLT2 presents a potential therapeutic target for various cancers [].
- Cardiovascular diseases: The ability of BayCysLT2 to attenuate myocardial ischemia/reperfusion injury suggests its potential for treating heart attacks and other cardiovascular conditions [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

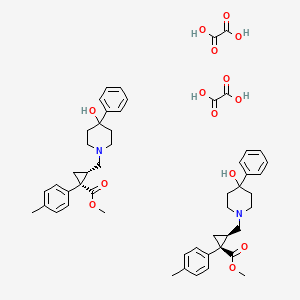
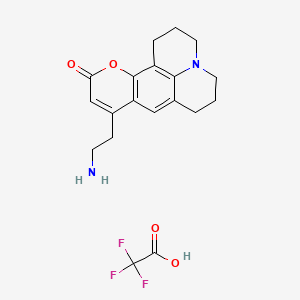
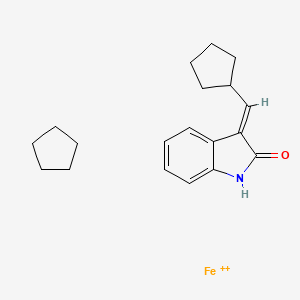
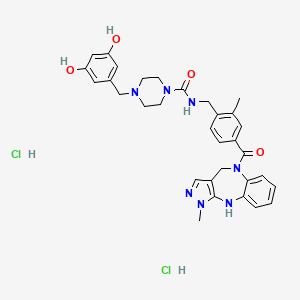
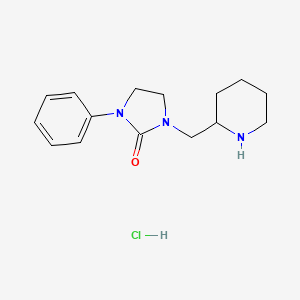

![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoic acid](/img/structure/B560285.png)
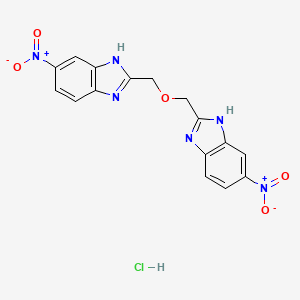
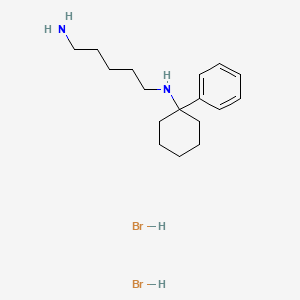


![5-[5-Methyl-2-(1-methylethyl)phenoxy]-2,4-pyrimidinediamine](/img/structure/B560296.png)

